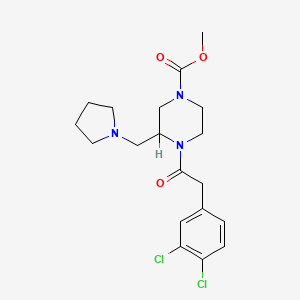

GR 89696 free base

Description

Properties

IUPAC Name |

methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUAKZYKCANOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875164 | |

| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126766-31-2 | |

| Record name | GR-89696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-89696 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV3Q43RS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of GR89696 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR89696 is a potent and highly selective ligand for the kappa-opioid receptor (KOR), exhibiting a unique pharmacological profile. Extensive research has characterized it as a selective agonist at the kappa-2 (κ2) opioid receptor subtype while acting as an antagonist at the kappa-1 (κ1) subtype. This dual activity confers upon it a complex mechanism of action, influencing various physiological processes, from nociception to synaptic plasticity. This technical guide provides a comprehensive overview of the core mechanism of action of GR89696 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

GR89696 is a synthetic, non-endogenous piperazine (B1678402) derivative that has been instrumental in elucidating the functional roles of KOR subtypes. Its high affinity and selectivity have made it a valuable tool in neuroscience and pharmacology research. The active enantiomer of GR89696 is the R-form, also known as GR103545, which demonstrates high affinity for KORs in vivo.[1] This document will delve into the molecular interactions and downstream signaling cascades initiated by GR89696, providing a detailed resource for professionals in drug development and related scientific fields.

Quantitative Pharmacological Data

The pharmacological activity of GR89696 has been quantified through various in vitro and in vivo assays. The following tables summarize the key binding affinities and functional potencies of this compound.

Table 1: Opioid Receptor Binding Affinity of GR89696

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Kappa (κ) | GR89696 (R-enantiomer) | 0.02 - 0.04* | Human KOR-Gz complex | [2] |

*Note: This value represents the IC50 from a specific structural study and may not be a conventional K_i value._

Table 2: Functional Potency of GR89696

| Assay | Effect | EC50 / IC50 (nM) | System | Reference |

| Hippocampal Electrophysiology | Inhibition of NMDA Receptor-Mediated Synaptic Current (κ2 Agonism) | 41.7 | Guinea Pig Hippocampal Slices | [3] |

| Hippocampal Electrophysiology | Antagonism of U69,593 effects (κ1 Antagonism) | - | Guinea Pig Hippocampal Slices | [3] |

Core Mechanism of Action: Signaling Pathways

GR89696 exerts its effects by modulating the activity of G-protein coupled kappa-opioid receptors. As a Gi/o-coupled receptor agonist at the κ2 subtype, its binding initiates a cascade of intracellular events.

G-Protein Coupling and Downstream Effectors

Activation of the κ2-opioid receptor by GR89696 leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Additionally, Gβγ can inhibit N-type voltage-gated calcium channels (Ca_v_2.2), reducing calcium influx.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of MAPK signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway. This can influence gene expression and long-term cellular changes.

Dual κ2 Agonist / κ1 Antagonist Activity in the Hippocampus

A key aspect of GR89696's mechanism of action is its differential activity at KOR subtypes, particularly demonstrated in the hippocampus.[3]

-

κ2 Agonism: In the CA3 region of the hippocampus, GR89696 acts as a κ2 agonist, inhibiting the N-methyl-D-aspartate (NMDA) receptor-mediated synaptic current. This effect is antagonized by naloxone.

-

κ1 Antagonism: In the dentate gyrus, GR89696 shows no agonist activity on the perforant path-evoked population spike. Instead, it reverses the inhibitory effects of the selective κ1 agonist U69,593, indicating κ1 antagonist properties.

This dual activity suggests that GR89696 can fine-tune synaptic transmission in the hippocampus by selectively activating one KOR subtype while blocking another.

Experimental Protocols

The characterization of GR89696 relies on several key experimental methodologies. Detailed protocols for these assays are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of GR89696 for opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]U-69,593 for KOR).

-

Unlabeled ligand for non-specific binding determination (e.g., U-69,593).

-

GR89696 free base.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of GR89696.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (assay buffer, radioligand, membranes, excess unlabeled ligand), and competitor binding (serial dilutions of GR89696, radioligand, membranes).

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate specific binding by subtracting non-specific from total binding.

-

Plot the percentage of specific binding against the log concentration of GR89696 to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of GR89696 to activate G-proteins coupled to the KOR.

-

Materials:

-

Cell membranes expressing the KOR.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS for non-specific binding.

-

GDP (Guanosine diphosphate).

-

GR89696 free base.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of GR89696.

-

In a 96-well plate, add cell membranes, GDP, and either assay buffer (for basal binding), unlabeled GTPγS (for non-specific binding), or serial dilutions of GR89696.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by filtration as described for the radioligand binding assay.

-

Measure radioactivity and calculate specific binding.

-

Plot specific binding against the log concentration of GR89696 to determine the EC50 and Emax.

-

Hippocampal Slice Electrophysiology

This technique is used to study the effects of GR89696 on synaptic transmission in a brain circuit context.

-

Slice Preparation:

-

Anesthetize and decapitate a guinea pig.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

For studying κ2 effects, place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA3 pyramidal cell layer to measure NMDA receptor-mediated synaptic currents.

-

For studying κ1 effects, place a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus to measure the population spike.

-

Establish a stable baseline recording.

-

Bath-apply GR89696 at various concentrations and record the changes in synaptic currents or population spike amplitude.

-

For antagonist studies, co-apply GR89696 with a known agonist like U69,593.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures used to characterize the mechanism of action of GR89696.

Conclusion

GR89696 free base possesses a sophisticated mechanism of action characterized by its selective agonism at κ2-opioid receptors and antagonism at κ1-opioid receptors. This dual activity, coupled with its high potency, makes it a critical tool for dissecting the complex roles of the kappa-opioid system in the central nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the unique pharmacological properties of GR89696. Further research to fully elucidate its binding affinities across all opioid receptor subtypes and its functional activity in a broader range of assays will continue to refine our understanding of this important compound.

References

- 1. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

GR89696: A Technical Guide to its Kappa-2 Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR89696 is a potent and selective agonist for the kappa-2 (κ₂) opioid receptor subtype. This technical guide provides a comprehensive overview of its binding affinity, functional potency, and the experimental methodologies used to determine its selectivity profile. The information presented herein is intended to support further research and drug development efforts targeting the kappa opioid system.

Quantitative Data Summary

Table 1: Functional Potency (EC50) of GR89696 at Opioid Receptors

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Source |

| GR89696 | KOR | Calcium Mobilization | 1.3 ± 0.4 | 100 ± 5 | [1] |

| DOR | Calcium Mobilization | >1000 | - | [1] | |

| MOR | Calcium Mobilization | >1000 | - | [1] | |

| GR89696 | KOR (κ₂) | NMDA Receptor-Mediated Synaptic Current | 41.7 | - | [2] |

EC50 values represent the concentration of the compound that elicits a half-maximal response. Emax represents the maximum response observed relative to a standard agonist.

Note: The calcium mobilization assay was performed in HEK-293 cells recombinantly expressing the respective opioid receptors and a chimeric G-protein.[1] The NMDA receptor-mediated synaptic current assay in guinea pig hippocampus is an established method to measure kappa-2 receptor activation.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. The following are detailed protocols for key experiments used to characterize the selectivity of GR89696.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69593 (for KOR).

-

GR89696 and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled naloxone (B1662785) (for non-specific binding determination).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of various concentrations of GR89696 or other competing ligands.

-

50 µL of the respective radioligand at a concentration near its Kd value.

-

100 µL of the cell membrane suspension (typically 10-20 µg of protein).

-

For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) instead of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for KOR Agonist Activity

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor, providing a measure of agonist efficacy and potency.

Materials:

-

Cell membranes from CHO cells stably expressing the human kappa opioid receptor.

-

[³⁵S]GTPγS.

-

GR89696 and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS (for non-specific binding determination).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer containing GDP (final concentration 10-30 µM).

-

50 µL of various concentrations of GR89696 or other agonist compounds.

-

100 µL of the cell membrane suspension (typically 10-20 µg of protein).

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: Kappa Opioid Receptor Signaling Pathway initiated by GR89696.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

GR89696 demonstrates significant selectivity for the kappa-2 opioid receptor. The data compiled from various studies, alongside the detailed experimental protocols, provide a solid foundation for researchers in the field of opioid pharmacology. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the complex processes involved in characterizing this compound. Further studies establishing a complete pharmacological profile of GR89696, including comparative binding affinities and functional potencies at all three opioid receptor subtypes within a single experimental paradigm, would be of great value to the scientific community.

References

The Discovery and Synthesis of GR 89696: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest within the scientific community for its potential therapeutic applications, including analgesia and neuroprotection. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of GR 89696. It includes detailed experimental protocols for key assays, a comprehensive summary of its binding affinity and functional potency, and a discussion of its structure-activity relationship. Visual diagrams of its signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of this important research compound.

Introduction

GR 89696, chemically known as methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, is a synthetic molecule belonging to the arylacetamide class of compounds. It is a derivative of the earlier kappa-opioid agonist U-50488. Extensive research has demonstrated that GR 89696 is a highly potent and selective agonist for the kappa-opioid receptor, with a notable preference for the κ2 subtype.[1] Its pharmacological profile suggests potential therapeutic value in conditions such as pain, pruritus, and cerebral ischemia.[2]

Discovery and Development

The development of GR 89696 arose from structure-activity relationship (SAR) studies on analogs of U-50488, a well-known kappa-opioid agonist. The goal was to develop compounds with improved potency and selectivity. The key structural modifications leading to GR 89696 include the introduction of a methyl carboxylate group on the piperazine (B1678402) ring and a pyrrolidinylmethyl side chain. These changes resulted in a compound with exceptional affinity and selectivity for the kappa-opioid receptor.

Synthesis of GR 89696

A simplified, efficient method for the synthesis of GR 89696 has been developed, reducing the number of reaction steps. The synthesis involves the key intermediate 1-Boc-3-(pyrrolidin-1-ylmethyl)piperazine.

Experimental Protocol: Synthesis of GR 89696

Step 1: Synthesis of 1-Boc-3-(pyrrolidin-1-ylmethyl)piperazine

A detailed procedure for the synthesis of this key intermediate can be adapted from methods used for similar piperazine derivatives.[3][4] This typically involves the reductive amination of a suitable piperazine precursor.

Step 2: Acylation with 3,4-Dichlorophenylacetyl Chloride

To a solution of 1-Boc-3-(pyrrolidin-1-ylmethyl)piperazine in a suitable aprotic solvent (e.g., dichloromethane), 3,4-dichlorophenylacetyl chloride is added dropwise at 0°C in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion.

Step 3: Deprotection of the Boc Group

The Boc protecting group is removed by treating the product from Step 2 with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol.

Step 4: Carboxymethylation

The resulting secondary amine is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine) in an aprotic solvent to yield GR 89696. The final product is then purified by column chromatography.

Pharmacological Profile

Binding Affinity and Selectivity

GR 89696 exhibits high affinity and selectivity for the kappa-opioid receptor, particularly the κ2 subtype. The following table summarizes the available binding affinity (Ki) data for GR 89696 and reference compounds at the three main opioid receptor subtypes.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (µ/κ) | Selectivity (δ/κ) | Reference |

| GR 89696 | Sub-micromolar activity | Sub-micromolar activity | ~0.41 (Kd) | ~1000-fold vs µ | ~1000-fold vs δ | [5][6] |

| U-50488 | >1000 | >1000 | ~1 | >1000 | >1000 | |

| Morphine | ~1 | ~100 | ~30 | - | - | [7] |

Note: Ki values can vary depending on the radioligand and experimental conditions used. A study showed GR89,696 to be nearly 1000-fold selective for the KOR over MOR and DOR.[6]

Functional Activity

GR 89696 acts as a potent agonist at the kappa-opioid receptor. Its functional potency has been determined in various in vitro assays, such as the GTPγS binding assay.

| Assay | Parameter | Value | Cell Line/Tissue | Reference |

| GTPγS Binding | EC50 | 41.7 nM | Guinea pig hippocampus | |

| Calcium Mobilization | EC50 | Potent activity | HEK-293 cells expressing KOR | [6] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of GR 89696 for opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]U-69,593 for KOR).

-

GR 89696 and other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (GR 89696).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the ability of GR 89696 to activate G-proteins coupled to the kappa-opioid receptor.

-

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

GR 89696 and other test compounds.

-

Assay buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl).

-

-

Procedure:

-

Incubate cell membranes with GDP and varying concentrations of the agonist (GR 89696).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to G-proteins.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes.

-

Plot the specific binding against the agonist concentration to determine the EC50 and Emax values.

-

Signaling Pathways

Activation of the kappa-opioid receptor by GR 89696 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to inhibitory G-proteins (Gi/o).

Caption: Kappa-Opioid Receptor Signaling Pathway Activated by GR 89696.

Upon binding of GR 89696, the KOR undergoes a conformational change, leading to the activation of the associated Gi/o protein. The G-protein then dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can directly modulate ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance, which hyperpolarizes the neuron and reduces neurotransmitter release. Additionally, KOR activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[1]

Experimental and Logical Workflows

Drug Discovery and Characterization Workflow

Caption: Workflow for the Discovery and Characterization of GR 89696.

Radioligand Binding Assay Workflow

Caption: Experimental Workflow for a Radioligand Binding Assay.

Structure-Activity Relationship (SAR)

The chemical structure of GR 89696 is a key determinant of its high affinity and selectivity for the kappa-opioid receptor. Key SAR insights for arylacetamide-based KOR agonists include:

-

3,4-Dichlorophenyl Group: The dichlorinated phenyl ring is crucial for high affinity. The position and nature of the halogen substituents significantly influence potency.

-

Piperazine Ring: This central scaffold is a common feature in many KOR agonists.

-

N-Acyl Group: The acetyl group at the N1 position of the piperazine ring is important for activity.

-

Pyrrolidinylmethyl Side Chain: The substituent at the 3-position of the piperazine ring plays a critical role in selectivity. The pyrrolidinylmethyl group in GR 89696 contributes to its high kappa selectivity.

-

Methyl Carboxylate Group: The methyl carboxylate at the 4-position of the piperazine ring enhances potency and selectivity.

Conclusion

GR 89696 is a valuable pharmacological tool for studying the kappa-opioid receptor system. Its high potency and selectivity make it a lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its discovery, synthesis, and pharmacological properties, along with detailed experimental protocols and visual representations of its mechanism of action. Further research into GR 89696 and its analogs may lead to the development of safer and more effective treatments for a range of medical conditions.

References

- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of mu and delta opioid receptors to the pharmacological profile of kappa opioid receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of GR 89696 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 89696 is a potent and selective agonist for the kappa-opioid receptor (KOR), with evidence suggesting a preference for the κ₂ subtype. As a member of the G protein-coupled receptor (GPCR) family, the kappa-opioid receptor is a key target in the development of therapeutics for pain, addiction, and mood disorders. Traditional KOR agonists, while effective analgesics, are often hindered by undesirable side effects such as dysphoria, sedation, and diuresis. The investigation of selective agonists like GR 89696 is driven by the hypothesis that they may offer a more favorable therapeutic window by preferentially activating specific downstream signaling pathways. This technical guide provides a comprehensive overview of the pharmacological profile of GR 89696, including its binding affinity, functional activity, and the signaling pathways it modulates.

Receptor Binding Affinity

The selectivity of GR 89696 for the kappa-opioid receptor over other opioid receptor subtypes (mu and delta) is a critical aspect of its pharmacological profile. This is typically determined through competitive radioligand binding assays.

Table 1: Opioid Receptor Binding Affinities (Ki) of GR 89696

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (κ) | [³H]-U69,593 | Guinea Pig Brain Membranes | 0.23 | [1] |

| Mu (μ) | [³H]-DAMGO | Guinea Pig Brain Membranes | 186 | [1] |

| Delta (δ) | [³H]-DPDPE | Guinea Pig Brain Membranes | >10000 | [1] |

Note: Lower Ki values indicate higher binding affinity.

Functional Activity

The functional activity of GR 89696 as a KOR agonist is assessed through various in vitro and in vivo assays that measure the cellular response to receptor activation.

In Vitro Functional Assays

One of the primary mechanisms of KOR activation is the coupling to inhibitory G proteins (Gi/o), which leads to the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS binding assay is a functional measure of this initial step in the signaling cascade.

Table 2: In Vitro Functional Potency and Efficacy of GR 89696

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Guinea Pig Brain Membranes | EC₅₀ | 1.1 nM | [1] |

| [³⁵S]GTPγS Binding | Guinea Pig Brain Membranes | Eₘₐₓ (% of U69,593) | 100% | [1] |

| Inhibition of NMDA receptor-mediated synaptic current | Guinea Pig Hippocampal Slices | EC₅₀ | 41.7 nM |

In Vivo Pharmacological Effects

Preclinical studies in various animal models have demonstrated the in vivo effects of GR 89696, highlighting its potential therapeutic applications.

Table 3: Summary of In Vivo Effects of GR 89696

| Animal Model | Effect | Dose Range | Route of Administration | Reference |

| Mongolian Gerbil | Neuroprotection (reduction in hippocampal CA1 neuronal cell loss) | 3-30 µg/kg | Subcutaneous | [2] |

| Mouse | Neuroprotection (reduction in cerebrocortical infarct volume) | 300 µg/kg (repeated) | Subcutaneous | [2] |

| Rhesus Monkey | Thermal antinociception, sedation, muscle relaxation, diuresis | Not specified | Parenteral | [3] |

Signaling Pathways

Activation of the kappa-opioid receptor by GR 89696 initiates a cascade of intracellular signaling events. These pathways are crucial in determining the ultimate physiological response. The two major pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway. The concept of "biased agonism" suggests that a ligand can preferentially activate one pathway over the other, potentially separating therapeutic effects from adverse effects.

G Protein-Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This results in:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

β-Arrestin-Dependent Signaling

Following agonist-induced activation, the KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to:

-

Receptor Desensitization and Internalization: β-arrestin sterically hinders further G protein coupling, leading to a dampening of the signal, and facilitates the internalization of the receptor from the cell surface.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of kinases like ERK1/2, JNK, and p38 MAPK.[4]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general framework for determining the binding affinity (Ki) of a test compound like GR 89696 for the kappa-opioid receptor.

Detailed Method:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[5]

-

Incubation: In a final volume of 1 mL, incubate 100-200 µg of membrane protein with a fixed concentration of [³H]-U69,593 (e.g., 1-2 nM) and a range of concentrations of GR 89696 (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding, omit GR 89696. For non-specific binding, include a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-69,593). Incubate for 60 minutes at 25°C.[5]

-

Separation and Washing: Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl buffer.[5]

-

Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of GR 89696 to activate G proteins coupled to the kappa-opioid receptor.

Detailed Method:

-

Membrane Preparation: Prepare membranes from guinea pig brain as described for the radioligand binding assay.[6]

-

Incubation: In a final volume of 500 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4), incubate 10-20 µg of membrane protein with 30 µM GDP for 15 minutes at 30°C to allow for dissociation of endogenous GTP. Add varying concentrations of GR 89696 (e.g., 10⁻¹⁰ to 10⁻⁵ M) and 0.1 nM [³⁵S]GTPγS. Incubate for 60 minutes at 30°C. Basal binding is determined in the absence of agonist, and non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.[6]

-

Separation and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[6]

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Subtract non-specific binding from all values. Plot the stimulated binding (agonist-stimulated binding minus basal binding) against the logarithm of the GR 89696 concentration. Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal effect) and Eₘₐₓ (the maximal effect) from the resulting dose-response curve.

Conclusion

GR 89696 is a highly potent and selective kappa-opioid receptor agonist. Its pharmacological profile is characterized by high binding affinity for the KOR and robust functional agonism, as demonstrated by its ability to stimulate G protein activation. In vivo studies have highlighted its potential as a neuroprotective agent. The signaling pathways activated by GR 89696 involve both G protein-dependent and β-arrestin-dependent mechanisms, and a deeper understanding of its potential for biased agonism may pave the way for the development of novel therapeutics with improved side-effect profiles. The experimental protocols provided in this guide offer a framework for the continued investigation of GR 89696 and other selective KOR ligands.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Potential differences in receptor‐mediated G‐protein activation in postmortem human hippocampal membranes prepared from healthy controls and suicide victims - PMC [pmc.ncbi.nlm.nih.gov]

GR 89696 versus other kappa opioid agonists

An In-Depth Technical Guide to the Comparative Pharmacology of GR 89696 and Other Kappa Opioid Agonists

Abstract

The kappa opioid receptor (KOR) represents a critical target for the development of non-addictive analgesics and potential treatments for pruritus, depression, and substance use disorders. Unlike mu-opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria or respiratory depression. However, their therapeutic utility has been hampered by centrally-mediated side effects, including dysphoria, sedation, and psychotomimetic effects. This has driven research into novel KOR agonists with distinct pharmacological profiles. This technical guide provides a detailed comparison of GR 89696, a highly potent and selective KOR agonist, with other key kappa agonists: the prototypical selective agonist U-50,488, the natural hallucinogen Salvinorin A, and the clinically approved biased agonist Nalfurafine. We present comparative quantitative data, detailed experimental protocols for key in vitro assays, and visualizations of the underlying signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Comparative Quantitative Data

The pharmacological activity of KOR agonists is defined by their binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy (Eₘₐₓ) at the receptor. The following tables summarize these key parameters for GR 89696 and other benchmark KOR agonists. It is important to note that direct comparisons are best made when data is generated within the same study under identical conditions.

Table 1.1: Kappa Opioid Receptor Binding Affinity (Kᵢ)

Binding affinity (Kᵢ) represents the concentration of a ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. Data is derived from competitive radioligand binding assays.

| Compound | Chemical Class | Kᵢ (nM) at KOR | Species/Tissue | Radioligand | Citation(s) |

| GR 89696 | Piperazine | Data not available in searched literature | - | - | |

| U-50,488 | Arylacetamide | ~1.2 | Recombinant Human | [³H]U-69,593 | |

| Salvinorin A | Neoclerodane Diterpene | ~2.3 | Recombinant Human | [³H]Diprenorphine | |

| Nalfurafine | Morphinan | ~0.1 - 0.5 | Recombinant Human | [³H]Diprenorphine |

Table 1.2: Kappa Opioid Receptor Functional Activity (Potency & Efficacy)

Functional potency (EC₅₀) is the concentration of an agonist that produces 50% of the maximal response. Efficacy (Eₘₐₓ) is the maximum response an agonist can produce. The [³⁵S]GTPγS binding assay is a standard method for measuring G-protein activation, an early step in KOR signaling.

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of Full Agonist) | Notes | Citation(s) |

| GR 89696 | Rabbit Vas Deferens | 0.041 (IC₅₀) | Not Reported | Highly potent and selective (IC₅₀ >10,000 nM at µ and δ receptors).[1] | [1] |

| U-50,488 | [³⁵S]GTPγS Binding | ~10 - 50 | 100% (Reference Agonist) | Prototypical full agonist. | |

| Salvinorin A | [³⁵S]GTPγS Binding | ~2.6 | ~110% | High-efficacy agonist. | |

| Nalfurafine | [³⁵S]GTPγS Binding | <0.1 | 100% | Potent full agonist with G-protein bias. |

Signaling Pathways of Kappa Opioid Receptors

KORs are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Agonist binding initiates two major signaling cascades: the canonical G-protein pathway, associated with therapeutic effects like analgesia, and the β-arrestin pathway, which has been linked to adverse effects such as dysphoria and aversion.[2] The differential activation of these pathways by various ligands is known as "biased agonism" and is a key area of modern drug development.

Canonical G-Protein Signaling Pathway

Caption: Canonical KOR G-protein signaling pathway.

β-Arrestin Signaling Pathway (Biased Agonism)

Caption: KOR β-arrestin signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for two key in vitro assays used to characterize KOR agonists.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the KOR.

-

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., GR 89696) for the human kappa opioid receptor (hKOR).

-

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK 293 cells stably expressing the hKOR.

-

Radioligand: [³H]U-69,593 or [³H]Diprenorphine (final concentration ~0.5-1.0 nM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Serial dilutions of the KOR agonist of interest.

-

Non-specific Control: 10 µM unlabeled U-69,593 or naloxone.

-

Equipment: 96-well microplate, cell harvester with GF/C glass fiber filters, scintillation counter, scintillation cocktail.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate (total volume 200 µL):

-

Total Binding: 50 µL assay buffer + 50 µL [³H] radioligand + 100 µL cell membrane suspension.

-

Non-specific Binding: 50 µL non-specific control + 50 µL [³H] radioligand + 100 µL cell membrane suspension.

-

Competition: 50 µL of test compound dilution + 50 µL [³H] radioligand + 100 µL cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the GF/C filters using the cell harvester. Wash filters 3 times with 3 mL of ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (CPM) in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the KOR, providing data on agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Objective: To quantify the ability of a KOR agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the hKOR.

-

Materials:

-

Cell Membranes: Membranes from CHO or HEK 293 cells expressing hKOR (10-20 µg protein/well).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM).

-

GDP: Guanosine 5'-diphosphate (final concentration ~10 µM).

-

Test Compound: Serial dilutions of the KOR agonist.

-

Basal Control: Assay buffer without agonist.

-

Non-specific Control: 10 µM unlabeled GTPγS.

-

Equipment: 96-well microplate, cell harvester, scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound. Prepare a membrane/GDP premix by adding GDP to the membrane suspension in assay buffer and pre-incubating for 15 minutes on ice.

-

Assay Setup: In a 96-well plate, add the following in triplicate (total volume 200 µL):

-

Basal Binding: 100 µL membrane/GDP premix + 50 µL assay buffer + 50 µL [³⁵S]GTPγS.

-

Non-specific Binding: 100 µL membrane/GDP premix + 50 µL non-specific control + 50 µL [³⁵S]GTPγS.

-

Agonist-stimulated Binding: 100 µL membrane/GDP premix + 50 µL test compound dilution + 50 µL [³⁵S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration & Quantification: Terminate the reaction and quantify as described in the radioligand binding protocol (Steps 4 & 5).

-

Data Analysis:

-

Calculate net agonist-stimulated binding by subtracting basal binding from the values obtained for each agonist concentration.

-

Plot the stimulated binding versus the log concentration of the agonist.

-

Determine EC₅₀ and Eₘₐₓ values using non-linear regression. Efficacy (Eₘₐₓ) is often expressed as a percentage of the stimulation achieved by a reference full agonist like U-50,488.

-

-

Experimental and Logical Workflows

Visualizing workflows is essential for experimental design and data interpretation.

General Workflow for KOR Agonist Characterization

Caption: Workflow for KOR agonist screening.

Discussion and Conclusion

This guide provides a comparative overview of GR 89696 against other key KOR agonists. GR 89696 stands out for its exceptional potency in functional assays, with an IC₅₀ of 0.041 nM in the rabbit vas deferens model, suggesting it is one of the most potent KOR agonists identified.[1] This is significantly more potent than the prototypical agonist U-50,488.

The landscape of KOR agonists is increasingly focused on the concept of biased agonism. Compounds like Nalfurafine, which are potent G-protein activators but weak recruiters of β-arrestin, have shown clinical success in treating pruritus without inducing the severe dysphoria associated with less biased agonists.[3] In contrast, Salvinorin A, a high-efficacy, non-biased agonist, is known for its potent hallucinogenic effects, which are thought to be mediated, at least in part, by the β-arrestin pathway.

While comprehensive binding affinity and [³⁵S]GTPγS functional data for GR 89696 were not available in the searched literature for a direct comparison, its high potency and selectivity mark it as a critical pharmacological tool.[4][5] Reports suggesting its selectivity for a putative κ₂ subtype further highlight its unique profile.[6] Future research should focus on elucidating the G-protein versus β-arrestin signaling profile of GR 89696 to better understand its therapeutic potential and predict its in vivo effects relative to clinically relevant biased agonists like Nalfurafine. The detailed protocols and workflows provided herein offer a robust framework for conducting such comparative studies, ultimately aiding in the development of safer and more effective KOR-targeted therapeutics.

References

- 1. A potent new class of kappa-receptor agonist: 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 4. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Effects of GR 89696 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] KORs are a class of opioid receptors widely expressed in the central and peripheral nervous systems that modulate pain, mood, and reward, among other physiological processes.[3][4] Unlike mu-opioid receptor agonists, such as morphine, KOR agonists are generally not associated with abuse potential and cause less respiratory depression, making them an area of significant interest for therapeutic development.[3] GR 89696, in particular, has been investigated for its analgesic, neuroprotective, and diuretic effects in various rodent models.[1][2][5] This document provides a comprehensive overview of the reported in vivo effects of GR 89696, detailing its mechanism of action, quantitative effects in key preclinical models, and the experimental protocols used in these assessments.

Mechanism of Action: Kappa-Opioid Receptor Signaling

GR 89696 exerts its effects by binding to and activating KORs, which are G protein-coupled receptors (GPCRs). The primary signaling cascade initiated by KOR activation involves the Gαi/o pathway. Upon agonist binding, the G protein dissociates, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of various ion channels. This signaling ultimately results in a hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.

While the G protein pathway is central to the therapeutic effects of KOR agonists, a secondary pathway involving β-arrestin recruitment is also activated. The β-arrestin pathway is often associated with receptor desensitization and some of the adverse effects of KOR agonists, such as dysphoria and sedation.[6] GR 89696 has been described as a weakly β-arrestin recruitment-biased agonist.[6]

Key In Vivo Effects in Rodent Models

Neuroprotection in Cerebral Ischemia

GR 89696 has demonstrated significant neuroprotective effects in rodent models of stroke.[1][2] Studies show it can reduce neuronal cell loss and infarct volume, even when administered hours after the ischemic event.[1]

Table 1: Neuroprotective Effects of GR 89696 in Rodent Ischemia Models

| Model | Species | Dosing Regimen (s.c.) | Key Finding | Reference |

|---|---|---|---|---|

| Transient Bilateral Carotid Artery Occlusion | Mongolian Gerbil | 3 to 30 µg/kg, immediately before and 4h after insult | Dose-dependent reduction in hippocampal CA1 neuronal cell loss.[1][2] | [1][2] |

| Permanent Unilateral Middle Cerebral Artery Occlusion | Mouse | 300 µg/kg, repeated doses starting 5 min post-occlusion | ~50% reduction in cerebrocortical infarct volume.[1] | [1] |

| Permanent Unilateral Middle Cerebral Artery Occlusion | Mouse | 300 µg/kg, repeated doses starting 6h post-occlusion | ~35% reduction in infarct volume.[1] |[1] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice

-

Animal Model: Adult male mice are used.

-

Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane).

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery. The middle cerebral artery is occluded permanently, typically by introducing a filament into the internal carotid artery until it blocks the origin of the MCAO.

-

Drug Administration: GR 89696 or vehicle is administered subcutaneously (s.c.) at specified time points relative to the occlusion (e.g., 5 minutes, 4 hours, 8 hours, etc.).[1]

-

Assessment: After a set period (e.g., 4 days), animals are euthanized. Brains are sectioned and stained (e.g., with triphenyltetrazolium (B181601) chloride) to visualize the infarct area.

-

Quantification: The volume of the infarct is calculated and compared between treatment and vehicle groups.[1]

Analgesia in Neuropathic and Inflammatory Pain

GR 89696 effectively reverses pain-like behaviors, such as hyperalgesia (increased sensitivity to pain) and allodynia (pain from a non-painful stimulus), in rat models of nerve injury and inflammation.[5] Its effects are potent and mediated by opioid receptors, as they are blocked by the antagonist naloxone.[5]

Table 2: Analgesic Effects of GR 89696 in Rat Pain Models

| Model | Species | Administration Route | Dose | Key Finding | Reference |

|---|---|---|---|---|---|

| Peripheral Neuritis & Neuropathy | Rat | Intrathecal (i.t.) | 6 nmoles | Completely reversed hyperalgesia and allodynia in the injured limb.[5] | [5] |

| Spinal Cord Injury (Contusion) | Rat | Intrathecal (i.t.) | 0.32 µmol | Produced significant antinociception.[7] |[7] |

Experimental Protocol: Assessment of Allodynia and Hyperalgesia

-

Animal Model: Rats with induced peripheral neuropathy (e.g., chronic constriction injury of the sciatic nerve) or neuritis are used.[5]

-

Drug Administration: GR 89696 or vehicle is administered via intrathecal injection to target the spinal cord.

-

Behavioral Testing:

-

Mechanical Allodynia: Von Frey filaments of varying stiffness are applied to the paw. The withdrawal threshold (the force at which the animal withdraws its paw) is measured. A lower threshold indicates allodynia.

-

Thermal Hyperalgesia: A radiant heat source is applied to the paw (e.g., Hargreaves test). The latency to paw withdrawal is measured. A shorter latency indicates hyperalgesia.

-

-

Data Analysis: Paw withdrawal thresholds and latencies are compared before and after drug administration and between treated and control groups. The reversal of these pain-like behaviors indicates an analgesic effect.[5]

Diuresis

Like many KOR agonists, GR 89696 induces diuresis (increased urine production).[8] This effect is characterized as a "water diuresis," where water excretion is increased without a significant change in electrolyte excretion.[9] The mechanism is believed to involve both central and peripheral actions, including the inhibition of antidiuretic hormone (vasopressin) release and potential interactions with renal adrenoceptors.[9][10][11]

Table 3: Diuretic Effects of KOR Agonists in Rodents

| Agonist | Species | Administration Route | Dose Range | Key Finding | Reference |

|---|---|---|---|---|---|

| BRL 53117 (KOR Agonist) | Rat | IV | 1-100 µg/kg | Dose-dependent water diuresis. | [10] |

| U69,593 (KOR Agonist) | Rat | SC | 0.03-3.0 mg/kg | Produced significant diuresis, with effects being greater in male rats due to larger body size.[11] |[11] |

Experimental Protocol: Diuresis Assay in Rats

-

Animal Model: Conscious, normally hydrated or saline-loaded rats are used.[11][12]

-

Housing: Animals are placed in individual metabolism cages that allow for the collection of urine.

-

Drug Administration: GR 89696 or vehicle is administered (e.g., subcutaneously).

-

Urine Collection: Urine is collected over a set time period (e.g., 2-4 hours).

-

Measurement: The total volume of urine is measured. Samples may also be analyzed for electrolyte (e.g., Na+, K+) concentration to confirm water diuresis.

-

Data Analysis: The diuretic effect is quantified by comparing the urine output in the drug-treated group to the vehicle-treated control group.

Effects on Locomotor Activity

The effect of KOR agonists on locomotor activity is complex. While mu-opioid agonists typically increase locomotion, KOR agonists like spiradoline can decrease locomotor activity on their own and block the locomotor-stimulating effects of mu-agonists.[13] However, in the context of spinal cord injury, GR 89696 was found to significantly undermine the recovery of locomotor function at all tested doses, suggesting a negative impact on motor recovery in this specific model.[7] This contrasts with its beneficial effects in pain and ischemia models and highlights the context-dependent nature of its actions.

Summary and Conclusion

GR 89696 is a powerful KOR agonist with a distinct profile of effects in rodent models. It demonstrates robust neuroprotective properties in cerebral ischemia and potent analgesic activity in neuropathic pain states. These therapeutic effects are primarily mediated through the canonical G protein signaling pathway of the kappa-opioid receptor. The compound also produces characteristic KOR-mediated diuresis. However, its impact on locomotor function, particularly in the context of spinal cord injury recovery, warrants careful consideration. The data summarized herein provide a technical foundation for researchers and drug developers exploring the therapeutic potential of selective KOR agonists like GR 89696.

References

- 1. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 5. The kappa opioid agonist GR89,696 blocks hyperalgesia and allodynia in rat models of peripheral neuritis and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Evaluation of the effects of specific opioid receptor agonists in a rodent model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of alpha-2 adrenoceptors to kappa opioid agonist-induced water diuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the mechanisms of kappa-opioid-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: GR 89696 Free Base for Pruritus Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruritus, or itch, remains a significant clinical challenge with a substantial impact on patient quality of life. The kappa-opioid receptor (KOR) system has emerged as a promising therapeutic target for the management of pruritus, particularly non-histaminergic itch. GR 89696, and its active enantiomer GR 103545, are potent and selective KOR agonists that have demonstrated utility in preclinical research. This technical guide provides an in-depth overview of the use of GR 89696 free base in pruritus research, including its mechanism of action, experimental protocols, and quantitative data from relevant studies. The information is intended to equip researchers with the necessary knowledge to effectively design and execute studies investigating the antipruritic potential of this compound.

Introduction to GR 89696 and the Kappa-Opioid System in Pruritus

Chronic pruritus is a common and distressing symptom associated with various dermatological and systemic diseases.[1] Studies suggest that an imbalance in the activity of the mu- and kappa-opioid receptor systems in the skin or central nervous system may contribute to the development of pruritus.[1] Activation of the mu-opioid receptor is often associated with the induction of itch, whereas stimulation of the kappa-opioid receptor (KOR) by its agonists has been shown to inhibit pruritus in both animal models and humans.[1][2][3]

GR 89696 is a potent and highly selective agonist for the KOR.[4] Its active R-enantiomer is also known as GR 103545. The antipruritic effects of KOR agonists are believed to be mediated by their binding to KORs on various cells, including keratinocytes, cutaneous nerves, and central itch neurons.[1] This interaction leads to the inhibition of itch signaling pathways. Several KOR agonists, such as nalfurafine (B1239173) and difelikefalin, have been approved for the treatment of chronic pruritus in specific patient populations, highlighting the therapeutic potential of this drug class.[1][4][5]

Mechanism of Action: KOR Signaling in Pruritus

The activation of KORs by agonists like GR 89696 initiates a signaling cascade that ultimately suppresses the sensation of itch. This process is primarily mediated through the G-protein signaling pathway.

dot

Figure 1: KOR Signaling Pathway in Pruritus Inhibition.

Upon binding of GR 89696 to the KOR, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The activated G-protein inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux.

Together, these actions cause hyperpolarization of the neuronal membrane, making the neuron less excitable and thereby inhibiting the transmission of itch signals.

Quantitative Data

Table 1: Antipruritic Effects of KOR Agonists in the Chloroquine-Induced Scratching Model in Mice

| Compound | Dose | Route of Administration | % Inhibition of Scratching | Reference |

| Nalfurafine | 0.03 mg/kg | Oral | 44% | [7] |

| Nalfurafine | 0.1 mg/kg | Oral | 83% | [7] |

| ICI 204,448 (peripherally restricted) | Not specified | Not specified | Significant antagonism | [6] |

| U-50,488H | Not specified | Not specified | No induction of scratching | [2] |

Note: The study with U-50,488H investigated its ability to induce scratching, not inhibit it, demonstrating that KOR activation itself is not pruritic.

Researchers can expect GR 89696 to exhibit a dose-dependent inhibition of chloroquine-induced scratching, similar to other KOR agonists. It is crucial to establish a full dose-response curve to determine the optimal therapeutic window and to assess potential sedative effects at higher doses, which can be a confounding factor in behavioral studies.[7]

Experimental Protocols

The following protocols provide a framework for investigating the antipruritic effects of this compound in a common preclinical model of pruritus.

Chloroquine-Induced Pruritus Model in Mice

This model is widely used to study histamine-independent itch.[6]

dot

Figure 2: Experimental Workflow for the Chloroquine-Induced Pruritus Model.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, distilled water with a small percentage of a solubilizing agent like DMSO or Tween 80, to be determined based on solubility testing)

-

Chloroquine diphosphate (B83284) salt (Sigma-Aldrich or equivalent)

-

Sterile saline (0.9%)

-

Male C57BL/6 mice (or other appropriate strain)

-

Observation chambers

-

Video recording equipment

Procedure:

-

Preparation of GR 89696 Solution:

-

Determine the appropriate vehicle for this compound through solubility testing.

-

Prepare a stock solution of GR 89696 in the chosen vehicle.

-

Make serial dilutions to achieve the desired final dosing concentrations. The final injection volume should be consistent across all groups (e.g., 10 mL/kg).

-

-

Animal Acclimatization:

-

Individually house mice in observation chambers for at least 60 minutes to allow for acclimatization to the testing environment.

-

-

Drug Administration:

-

Administer GR 89696 or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The choice of route will depend on the experimental question and the pharmacokinetic properties of the compound.

-

-

Pretreatment Period:

-

Allow for a pretreatment period (typically 30-60 minutes, depending on the route of administration) for the drug to be absorbed and distributed.

-

-

Induction of Pruritus:

-

Inject a solution of chloroquine (e.g., 200 µg in 50 µL of sterile saline) subcutaneously into the nape of the neck.

-

-

Behavioral Observation and Quantification:

-

Immediately after chloroquine injection, begin video recording the mice for a period of 30 to 60 minutes.

-

An observer blinded to the treatment groups should subsequently analyze the videos to quantify the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region.

-

Data Analysis

The primary endpoint is the total number of scratching bouts during the observation period. Data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the GR 89696-treated groups to the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This compound is a valuable research tool for investigating the role of the kappa-opioid system in pruritus. Its high potency and selectivity for the KOR make it an ideal candidate for preclinical studies aimed at elucidating the mechanisms of itch and evaluating novel antipruritic therapies. By utilizing established experimental models, such as the chloroquine-induced scratching model in mice, and adhering to rigorous experimental design and data analysis, researchers can effectively assess the antipruritic potential of GR 89696 and contribute to the development of new treatments for this debilitating condition. Further research is warranted to establish a comprehensive dose-response profile and to explore its efficacy in other models of chronic pruritus.

References

- 1. Systemic kappa opioid receptor agonists in the treatment of chronic pruritus: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of peripheral mu opioid receptors in scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]

- 6. Kappa opioid agonists suppress chloroquine-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metris.nl [metris.nl]

A Technical Guide to the Neuroprotective Properties of GR 89696

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the neuroprotective properties of GR 89696, a potent and highly selective kappa-opioid receptor (KOR) agonist. It consolidates key preclinical data, elucidates its proposed mechanism of action, and details the experimental methodologies used in its evaluation.

Executive Summary

GR 89696 has demonstrated significant neuroprotective effects in established animal models of cerebral ischemia. Its action is primarily mediated through the activation of kappa-opioid receptors, offering a potential therapeutic avenue for conditions characterized by ischemic neuronal damage. Studies show that GR 89696 can reduce neuronal cell loss and infarct volume, highlighting its potential as a neuroprotective agent. The neuroprotective effect is dose-dependent and has been observed in models of both global and focal cerebral ischemia.[1][2]

Mechanism of Action

GR 89696 exerts its neuroprotective effects by acting as a potent agonist at kappa-opioid receptors (KORs).[1][2] Emerging evidence suggests a degree of subtype selectivity, with GR 89696 showing a profile consistent with agonist activity at the κ2-opioid receptor subtype and potentially antagonist activity at the κ1-opioid receptor in certain tissues.[3][4]

The primary signaling cascade initiated by GR 89696 binding to KORs involves the activation of inhibitory G-proteins (Gi/o). This leads to a series of downstream events that are believed to contribute to its neuroprotective profile:

-

Inhibition of NMDA Receptor-Mediated Currents: A key aspect of GR 89696's action is the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated synaptic currents.[4] Over-activation of NMDA receptors is a critical step in the excitotoxic cascade that leads to neuronal death following an ischemic insult. By dampening this signaling, GR 89696 helps prevent excessive calcium influx and subsequent cell death pathways.

-

Modulation of Ion Channels: Like other KOR agonists, GR 89696 likely modulates voltage-gated calcium channels and G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a hyperpolarization of the neuronal membrane, reducing neuronal excitability and offering protection against ischemic damage.

-

Attenuation of Nitric Oxide Production: Other selective KOR agonists have been shown to provide neuroprotection by reducing the activity of neuronal nitric oxide synthase (nNOS).[5] Elevated nitric oxide levels contribute to oxidative stress and neuronal damage during ischemia.

-

STAT3 Pathway Activation: There is evidence that KOR agonists can up-regulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a pathway known to be involved in cell survival and neuroprotection.[6]

The neuroprotective action of GR 89696 is effectively blocked by opioid receptor antagonists like naltrexone, confirming its mechanism is mediated through the opioid receptor system.[1][2]

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of GR 89696 has been evaluated in two primary animal models of cerebral ischemia. The quantitative outcomes are summarized below.[1]

Global Cerebral Ischemia Model

Table 1: Effect of GR 89696 on Hippocampal CA1 Neuronal Cell Loss in Mongolian Gerbils

| Treatment Group | Dose (µg/kg, s.c.) | Dosing Schedule | Outcome |

| Vehicle Control | - | - | Significant CA1 neuronal loss |

| GR 89696 | 3 - 30 | Pre- and 4h post-insult | Dose-dependent reduction in cell loss |

| GR 89696 | 100 | Repeated post-treatment | Complete protection of CA1 neurons |

Focal Cerebral Ischemia Model

Table 2: Effect of GR 89696 on Infarct Volume in Mice with MCAO

| Treatment Group | Dose (µg/kg, s.c.) | Dosing Schedule | Outcome |

| Vehicle Control | - | - | Extensive cerebrocortical infarct |

| GR 89696 | 300 | Repeated post-occlusion (from 5 mins) | 50% reduction in infarct volume |

| GR 89696 | 300 | Repeated post-occlusion (delayed 6h) | 35% reduction in infarct volume |

Experimental Methodologies

The following protocols are based on the key studies evaluating GR 89696.[1][2]

Animal Models of Cerebral Ischemia

4.1.1 Global Ischemia: Transient Bilateral Carotid Artery Occlusion in Mongolian Gerbils

-

Subjects: Male Mongolian gerbils (e.g., 60-80g).

-

Anesthesia: Anesthesia is induced (e.g., with halothane).

-

Surgical Procedure: A ventral midline incision is made in the neck. The bilateral common carotid arteries are located and carefully isolated from the vagus nerve. Occlusion is achieved by placing clips on both arteries for a duration of 7 minutes to induce cerebral ischemia. Following the occlusion period, the clips are removed to allow for reperfusion.

-

Drug Administration: GR 89696 or vehicle is administered subcutaneously (s.c.). The dosing schedule can vary, but a key protocol involves administration immediately before and 4 hours after the ischemic insult.[1] For post-treatment studies, repeated injections are given.[1]

-

Outcome Assessment: After a survival period (e.g., 4 days), animals are euthanized and the brains are processed for histology. Coronal sections are typically stained (e.g., with cresyl violet) to assess the viability of hippocampal CA1 pyramidal neurons, a region particularly vulnerable to this type of ischemic injury.

4.1.2 Focal Ischemia: Permanent Unilateral Middle Cerebral Artery Occlusion (MCAO) in Mice

-